molecular formula C11H9Br2ClN2 B13677681 6,7-Dibromo-2-naphthimidamide hydrochloride

6,7-Dibromo-2-naphthimidamide hydrochloride

Katalognummer: B13677681
Molekulargewicht: 364.46 g/mol
InChI-Schlüssel: RGRMCNXIQRQARS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dibromo-2-naphthimidamide hydrochloride is a chemical compound with the molecular formula C11H9Br2ClN2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-2-naphthimidamide hydrochloride typically involves the bromination of 2-naphthimidamide. The reaction conditions often include the use of bromine or bromine-containing reagents in a suitable solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dibromo-2-naphthimidamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthimidamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

6,7-Dibromo-2-naphthimidamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,7-Dibromo-2-naphthimidamide hydrochloride involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application, but it generally involves binding to specific sites on biomolecules, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,7-Dibromo-2-naphthylamine
  • 6,7-Dibromo-2-naphthoic acid
  • 6,7-Dibromo-2-naphthaldehyde

Uniqueness

6,7-Dibromo-2-naphthimidamide hydrochloride is unique due to its specific structural features, such as the presence of bromine atoms at the 6 and 7 positions of the naphthimidamide ring

Eigenschaften

Molekularformel

C11H9Br2ClN2

Molekulargewicht

364.46 g/mol

IUPAC-Name

6,7-dibromonaphthalene-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H8Br2N2.ClH/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13;/h1-5H,(H3,14,15);1H

InChI-Schlüssel

RGRMCNXIQRQARS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.